2,2-Dimethyloctanoyl chloride

Description

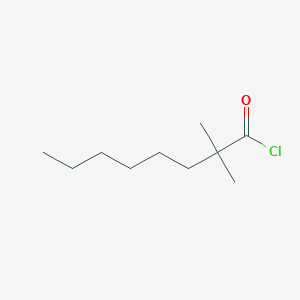

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloctanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICJYSRARHIXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938887 | |

| Record name | 2,2-Dimethyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17701-32-5, 40292-82-8 | |

| Record name | NSC65467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEODECANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/472HUY7V9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Representation in Academic Contexts

IUPAC Systematic Nomenclature of 2,2-Dimethyloctanoyl Chloride

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The correct IUPAC name for the compound is 2,2-dimethylbutanoyl chloride . nih.govfishersci.com This name is derived by identifying the longest carbon chain containing the functional group, which in this case is a butanoyl group, and then specifying the substituents attached to this chain.

Chemical Abstracts Service (CAS) Registry and Associated Identifiers

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for 2,2-dimethylbutanoyl chloride is 5856-77-9 . nih.govfishersci.comsigmaaldrich.comsigmaaldrich.com This identifier is crucial for database searches and unambiguous identification of the compound. Other associated identifiers include the European Community (EC) Number 227-478-5 . nih.gov

| Identifier | Value |

| CAS Registry Number | 5856-77-9 |

| EC Number | 227-478-5 |

Canonical SMILES and InChI/InChIKey Representation

Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI) are line notations that represent the structure of a chemical species.

The canonical SMILES string for 2,2-dimethylbutanoyl chloride is CCC(C)(C)C(Cl)=O . fishersci.comsigmaaldrich.comsigmaaldrich.com

The standard InChI representation is InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 . sigmaaldrich.comsigmaaldrich.comnist.gov The corresponding InChIKey, a hashed version of the InChI, is LDJUYMIFFNTKOI-UHFFFAOYSA-N . fishersci.comsigmaaldrich.comsigmaaldrich.comnist.gov

| Representation | String |

| Canonical SMILES | CCC(C)(C)C(Cl)=O |

| InChI | 1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 |

| InChIKey | LDJUYMIFFNTKOI-UHFFFAOYSA-N |

Molecular Formulae and Connectivity

The molecular formula for 2,2-dimethylbutanoyl chloride is C6H11ClO . nih.govfishersci.comsigmaaldrich.comnist.gov This formula indicates that the molecule is composed of six carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom. The connectivity of the molecule, as described by its IUPAC name and structural representations, consists of a central carbon atom bonded to a carbonyl group (which is in turn bonded to a chlorine atom), two methyl groups, and an ethyl group.

Synthetic Methodologies for 2,2 Dimethyloctanoyl Chloride

Direct Chlorination of 2,2-Dimethyloctanoic Acid

The most common and direct pathway to 2,2-dimethyloctanoyl chloride involves the substitution of the hydroxyl group of 2,2-dimethyloctanoic acid with a chloride atom. The steric hindrance at the α-position, due to the two methyl groups, can influence the reaction rate and conditions required for an efficient conversion.

Reagents and Reaction Conditions

A variety of chlorinating agents are capable of effecting this transformation. These range from common, aggressive reagents to milder, more selective options. The following subsections detail the most prominent methods.

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for the preparation of acyl chlorides. journals.co.zamasterorganicchemistry.com The reaction with a carboxylic acid produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. masterorganicchemistry.com For sterically hindered acids like 2,2-dimethyloctanoic acid, the reaction may require heating. journals.co.za A patent describes a procedure where 2,2-dimethyloctanoic acid is converted to its acid chloride using thionyl chloride. google.com Another synthesis for the similar 2,2-dimethylhexanoyl chloride specifies treatment of the carboxylic acid with thionyl chloride to yield the acyl chloride. journals.co.za

The general reaction is as follows: C₆H₁₃C(CH₃)₂COOH + SOCl₂ → C₆H₁₃C(CH₃)₂COCl + SO₂ + HCl

Often, the reaction is performed neat or in an inert solvent like chloroform. journals.co.zauva.nl

Table 1: Thionyl Chloride-Mediated Synthesis of 2,2-Dialkyl Acyl Chlorides

| Carboxylic Acid Precursor | Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 2,2-Dimethyloctanoic acid | Thionyl chloride | Not specified | Not specified | google.com |

| 2,2-Dimethylhexanoic acid | Thionyl chloride | Not specified | Not specified | journals.co.za |

Phosphorus chlorides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are powerful chlorinating agents for converting carboxylic acids to acyl chlorides. libretexts.org

Phosphorus pentachloride reacts with carboxylic acids, typically in the cold, to form the acyl chloride, with byproducts being phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). libretexts.org C₆H₁₃C(CH₃)₂COOH + PCl₅ → C₆H₁₃C(CH₃)₂COCl + POCl₃ + HCl

Phosphorus trichloride requires a 3:1 molar ratio of the carboxylic acid to the reagent, producing phosphorous acid (H₃PO₃) as a byproduct. latech.edu 3 C₆H₁₃C(CH₃)₂COOH + PCl₃ → 3 C₆H₁₃C(CH₃)₂COCl + H₃PO₃

These reagents are generally more reactive than thionyl chloride and can be effective for sterically hindered acids, though specific documented use for this compound is less common in readily available literature. sinica.edu.tw

Table 2: General Conditions for Phosphorus Chloride Methodologies

| Reagent | Typical Solvent | Conditions | Byproducts | Reference |

|---|---|---|---|---|

| PCl₅ | None or inert solvent | Cold to room temperature | POCl₃, HCl | libretexts.org |

Phosgene (B1210022) (COCl₂), a highly reactive and toxic gas, and its safer liquid substitute, diphosgene (trichloromethyl chloroformate), are effective for the synthesis of acyl chlorides. researchgate.net These reactions are often catalyzed and proceed with the formation of gaseous byproducts. The reaction with phosgene typically requires a catalyst to proceed efficiently, especially for less reactive acids. google.comgoogle.com

The general reaction with phosgene is: C₆H₁₃C(CH₃)₂COOH + COCl₂ → C₆H₁₃C(CH₃)₂COCl + HCl + CO₂

Due to the hazards associated with phosgene, its use is often reserved for industrial-scale production or when other methods fail. Diphosgene offers a safer alternative for laboratory-scale synthesis.

Table 3: General Conditions for Phosgene-Based Synthesis

| Reagent | Catalyst | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Phosgene (COCl₂) | N,N-disubstituted formamides | 0 to 100 °C | Industrial importance, toxic gas | google.com |

Oxalyl chloride ((COCl)₂) is a milder and more selective reagent than thionyl chloride and phosphorus chlorides for preparing acyl chlorides. wikipedia.org Its reaction with carboxylic acids is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates easy removal and product purification.

A detailed experimental procedure for the synthesis of this compound using this method has been documented. escholarship.org The process involves dissolving the precursor, 2,2-dimethyloctanoic acid, in dichloromethane (B109758) (DCM), adding a catalytic drop of DMF, followed by the dropwise addition of oxalyl chloride. The reaction proceeds at room temperature. escholarship.org

The catalytic cycle involves the initial reaction of oxalyl chloride with DMF to form a Vilsmeier reagent, which is the active chlorinating agent. wikipedia.org

Table 4: Oxalyl Chloride-Mediated Synthesis of this compound

| Precursor | Reagents | Solvent | Conditions | Findings | Reference |

|---|---|---|---|---|---|

| 2,2-Dimethyloctanoic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane (DCM) | Room temperature, 1 hour | Crude product used directly without purification | escholarship.org |

Bis-(trichloromethyl) carbonate (BTC), also known as triphosgene, is a stable, crystalline solid that serves as a safe and convenient substitute for phosgene. researchgate.netnih.gov In conjunction with a catalytic amount of DMF, BTC is highly effective for converting carboxylic acids to acyl chlorides in excellent yields. nih.gov The reaction proceeds through the in-situ generation of a Vilsmeier reagent from the interaction of BTC and DMF. nih.govnih.gov

This method is particularly useful for synthesizing acyl chlorides under mild conditions and has been successfully applied to the synthesis of various acyl chlorides, including those from sterically hindered acids. researchgate.netresearchgate.net

Table 5: General Conditions for BTC/DMF-Mediated Acyl Chloride Synthesis

| Reagent System | Solvent | Temperature | Advantages | Reference |

|---|

Catalytic Systems in Acyl Chloride Formation

Catalysts play a pivotal role in the formation of acyl chlorides from carboxylic acids by increasing the reaction rate and allowing for milder reaction conditions. The most common chlorinating agents used in these syntheses are thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus chlorides. organicchemistrytutor.comblogspot.com The choice of catalyst can significantly influence the reaction mechanism and outcome.

N,N-disubstituted formamides, particularly N,N-dimethylformamide (DMF), are widely used as catalysts in the synthesis of acyl chlorides, especially when using thionyl chloride or oxalyl chloride. blogspot.comnih.gov The catalytic activity of DMF stems from its reaction with the chlorinating agent to form a Vilsmeier reagent, an iminium salt intermediate. wikipedia.orggoogle.com

The proposed mechanism begins with DMF reacting with the chlorinating agent (e.g., oxalyl chloride) to generate the electrophilic Vilsmeier reagent. wikipedia.orgblogspot.com This intermediate is then attacked by the carboxylic acid. The subsequent collapse of the resulting structure releases the desired acyl chloride and regenerates the DMF catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org This catalytic pathway is highly efficient for converting carboxylic acids into their corresponding acyl chlorides. nih.govjcsp.org.pk

The concentration of the DMF catalyst is a key parameter for optimizing the reaction. Studies on the synthesis of acyl chlorides using bis-(trichloromethyl) carbonate (BTC) and DMF have shown that the catalyst loading significantly impacts the product yield.

| Catalyst Loading (mol% DMF) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1 | 85 | 6 |

| 2 | 89 | 6 |

| 3 | 93 | 6 |

| 5 | 82 | 6 |

| 10 | 76 | 6 |

This interactive table summarizes the effect of N,N-dimethylformamide (DMF) catalyst loading on the yield of acyl chloride synthesis, based on data reported for reactions utilizing bis-(trichloromethyl) carbonate (BTC). jcsp.org.pk

Pyridine (B92270) Catalysis: Pyridine serves a dual function in acyl chloride synthesis and subsequent reactions. It acts as a weak base to neutralize the hydrogen chloride (HCl) gas produced as a byproduct, particularly when using reagents like thionyl chloride. organicchemistrytutor.comwikipedia.org Additionally, pyridine can function as a nucleophilic catalyst. wikipedia.orgstackexchange.com In this role, the pyridine nitrogen attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion and forming a highly reactive quaternary acylammonium salt. wikipedia.org This intermediate is more susceptible to attack by other nucleophiles, such as alcohols or amines, thereby facilitating the formation of esters or amides. wikipedia.orgstackexchange.com While often used in subsequent reactions of acyl chlorides, its ability to activate the carbonyl group is a key catalytic principle. organicchemistrytutor.com

Urea (B33335) Catalyzed Processes: Urea and thiourea (B124793) derivatives have emerged as effective hydrogen-bond donating organocatalysts in various chemical transformations, including acyl transfer reactions. semanticscholar.org While not a standard method for synthesizing acyl chlorides from carboxylic acids, urea-based catalysts have been shown to promote transthioesterification, which involves the transfer of an acyl group. semanticscholar.org In these systems, the urea catalyst is thought to stabilize the developing negative charge in the reaction's transition state through hydrogen bonding. semanticscholar.org This principle of stabilizing anionic intermediates is crucial in many acylation reactions. For instance, 3,5-bistrifluoromethylphenyl urea has been used to catalyze C-C bond-forming reactions of vinyl triflates by mediating the formation of high-energy vinyl carbocations. nih.gov While distinct from acyl chloride synthesis, these examples highlight the potential of urea-based systems to catalyze reactions involving acyl groups or related reactive intermediates.

Solvent Effects and Reaction Media Optimization

The choice of solvent is critical for the successful synthesis of this compound, as acyl chlorides are highly reactive and susceptible to hydrolysis. acs.orgresearchgate.net Reactions are typically conducted under anhydrous (dry) conditions to prevent the conversion of the acyl chloride product back to the parent carboxylic acid. savemyexams.comresearchgate.net

Aprotic solvents are standard for this transformation. Dichloromethane (DCM) is a commonly used solvent due to its inertness and ease of removal. stackexchange.comresearchgate.net Other solvents such as tetrahydrofuran (B95107) (THF), ethyl acetate, and chlorobenzene (B131634) have also been investigated. In a study comparing various solvents for the synthesis of acyl chlorides using BTC and DMF, THF was found to provide the highest yield. jcsp.org.pk The polarity of the solvent can also influence the reaction mechanism, with highly polar solvents potentially favoring SN1 pathways, while SN2 mechanisms are more common. wikipedia.org

| Solvent | Yield (%) |

|---|---|

| Tetrahydrofuran (THF) | 93 |

| Ethyl acetate | 84 |

| Dichloromethane (DCM) | 81 |

| Chlorobenzene | 76 |

This interactive table illustrates the impact of different solvents on the yield of acyl chloride synthesis, as reported in a study using bis-(trichloromethyl) carbonate (BTC) and a DMF catalyst. jcsp.org.pk

Temperature, Pressure, and Stoichiometric Considerations

Control over reaction parameters such as temperature, pressure, and stoichiometry is essential for optimizing the synthesis of acyl chlorides and minimizing byproduct formation.

Temperature: Most acyl chloride preparations are initiated at room temperature or cooler (e.g., 0 °C) to manage the initial exothermic reaction, followed by a period of heating or reflux to drive the reaction to completion. researchgate.netuva.nl For example, a reaction might be stirred at room temperature for several hours and then heated to around 60 °C for a shorter duration. researchgate.net

Pressure: These reactions are typically conducted at atmospheric pressure. The gaseous byproducts generated, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) when using thionyl chloride, are allowed to evolve from the reaction mixture, which helps to drive the equilibrium toward the products. blogspot.com When necessary, a trap containing a basic solution may be used to neutralize acidic gas byproducts. organicchemistrytutor.com

Stoichiometry: The molar ratios of the reactants are a key consideration. While catalytic amounts of DMF are used, the chlorinating agent is used in stoichiometric or slight excess. wikipedia.orgjcsp.org.pk For instance, when using bis-(trichloromethyl) carbonate (BTC), a stoichiometry of approximately 0.37 equivalents of BTC to 1.0 equivalent of carboxylic acid has been shown to be effective. asianpubs.orgjcsp.org.pk Using two equivalents of an amine may be necessary in subsequent amide formation to act as both a nucleophile and a base to neutralize HCl. organicchemistrytutor.com Careful control of stoichiometry prevents waste and simplifies purification.

Alternative Synthetic Routes to this compound

Besides the classic conversion of carboxylic acids with common chlorinating agents, several alternative methods have been developed for synthesizing acyl chlorides. These routes can offer advantages in terms of substrate scope, reaction conditions, or functional group tolerance.

From tert-Butyl Esters: Acyl chlorides can be generated from tert-butyl esters by reacting them with thionyl chloride at room temperature. This method is selective, as other common esters like methyl, ethyl, and benzyl (B1604629) esters are generally unreactive under these conditions. organic-chemistry.org

From Aldehydes via Photocatalysis: A visible-light photocatalysis method allows for the synthesis of acyl chlorides from aldehydes. This reaction uses a ruthenium-based photocatalyst (Ru(bpy)₃Cl₂) in the presence of tert-butyl hydroperoxide and N-chlorosuccinimide. organic-chemistry.org

Using Bis-(trichloromethyl) carbonate (BTC): BTC, also known as triphosgene, is a solid, safer alternative to gaseous phosgene. In the presence of a DMF catalyst, it efficiently converts carboxylic acids to acyl chlorides. asianpubs.orgjcsp.org.pk

Using 3,3-Dichlorocyclopropenes: Carboxylic acids can be rapidly converted to their corresponding acyl chlorides using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. This method proceeds through a cation-activated nucleophilic acyl substitution. organic-chemistry.org

From tert-Butyl Esters via In Situ Generation: A one-pot method for creating esters and amides from tert-butyl esters involves the in situ generation of an acid chloride intermediate. This is achieved using α,α-dichlorodiphenylmethane as the chlorinating agent with a tin(II) chloride (SnCl₂) catalyst under mild conditions. researchgate.net

Reactivity and Mechanistic Investigations of 2,2 Dimethyloctanoyl Chloride

General Reactivity of Acyl Chlorides

Acyl chlorides (RCOCl) are among the most reactive derivatives of carboxylic acids. sigmaaldrich.com Their heightened reactivity makes them valuable intermediates for the synthesis of other functional groups like esters, amides, and acid anhydrides. guidechem.com This reactivity stems from the electronic properties of the acyl chloride functional group.

Nucleophilic Acyl Substitution Pathways

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. epa.govnist.gov This process generally occurs via a two-step mechanism known as addition-elimination. nih.govletopharm.comnih.gov

Addition: A nucleophile attacks the electrophilic carbonyl carbon. This breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. nih.govepa.gov This initial addition is often the rate-determining step. fishersci.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed by the expulsion of a leaving group. In the case of acyl chlorides, the chloride ion (Cl⁻) is an excellent leaving group because it is a stable anion. nih.govepa.gov

This pathway allows for the conversion of acyl chlorides into a wide array of other carboxylic acid derivatives. For instance, they react with alcohols to form esters, with ammonia (B1221849) or amines to form amides, and with carboxylates to form anhydrides.

Electrophilic Nature of the Carbonyl Carbon

The carbon atom of the carbonyl group in an acyl chloride is highly electrophilic, meaning it is electron-deficient and susceptible to attack by electron-rich species (nucleophiles). letopharm.comsigmaaldrich.comepa.gov This electrophilicity is the result of two main factors:

Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative and are bonded directly to the carbonyl carbon. They pull electron density away from the carbon atom through the sigma bonds, creating a significant partial positive charge (δ+) on the carbon. letopharm.comepa.govnih.gov

Resonance: While the lone pairs on the oxygen can participate in resonance, the chlorine atom is a poor resonance donor due to the size and energy mismatch between its p-orbitals and those of the carbon. This means the destabilizing inductive withdrawal by the chlorine atom dominates, making the carbonyl carbon more electrophilic compared to other carboxylic acid derivatives like esters or amides. epa.gov

The combination of a highly electrophilic carbon center and the presence of a good leaving group (chloride) makes acyl chlorides significantly more reactive than their parent carboxylic acids. letopharm.com

Specific Reaction Mechanisms Involving 2,2-Dimethyloctanoyl Chloride

The general principles of acyl chloride reactivity apply to this compound, although the steric bulk from the two methyl groups at the α-position can influence reaction rates.

Mechanistic Insights into Amidation Reactions

Amidation of an acyl chloride involves its reaction with ammonia or a primary or secondary amine. The reaction proceeds through the nucleophilic addition-elimination mechanism, where the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. A subsequent deprotonation step, often by another molecule of the amine, yields the amide and an ammonium (B1175870) chloride salt.

A synthetically important amidation is the reaction with N,O-dimethylhydroxylamine (or its hydrochloride salt) to form a specific type of N-methoxy-N-methylamide known as a Weinreb amide. this compound is expected to undergo this reaction following a well-established mechanism. The reaction is typically carried out in the presence of a base to neutralize the HCl that is formed.

The mechanism involves the nucleophilic attack of the nitrogen atom from N,O-dimethylhydroxylamine on the carbonyl carbon of this compound. This forms a tetrahedral intermediate which then expels the chloride ion to form the protonated Weinreb amide. A base then deprotonates the nitrogen to give the final product. Weinreb amides are particularly useful because they can be treated with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This is due to the formation of a stable chelated intermediate.

Potential for Radical Reactions and Chlorine Radical Generation from Acyl Chlorides

While ionic pathways like nucleophilic acyl substitution are dominant, acyl chlorides also have the potential to participate in radical reactions. The generation of acyl radicals or chlorine radicals from acyl chloride precursors has become an area of significant interest, often utilizing photoredox or transition-metal catalysis.

Acyl chlorides can be activated under specific conditions to generate acyl radicals (R-C•=O). These nucleophilic radical species can then engage in various transformations, such as Giese-type additions.

Furthermore, the carbon-chlorine bond in an acyl chloride can be cleaved to generate a chlorine radical (Cl•). Recent methodologies have shown that a Ni(III)-chloride complex, formed from the oxidative addition of an acyl chloride to a Ni(0) catalyst, can undergo a process called ligand-to-metal charge transfer (LMCT) under visible light irradiation. This step results in the photoelimination of a chlorine radical. This generated chlorine radical is a highly selective hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from other molecules, such as hydrosilanes, to propagate a radical chain reaction. Therefore, it is mechanistically plausible that this compound could serve as a precursor for both acyl and chlorine radicals in appropriately designed catalytic systems.

Solvolytic Studies and Their Mechanistic Implications in Related Acyl Chlorides

Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. wikipedia.org For acyl chlorides, this process typically involves the cleavage of the carbon-chlorine bond and the formation of a new bond with a solvent molecule, such as water (hydrolysis), an alcohol (alcoholysis), or an amine (aminolysis). wikipedia.org The study of solvolysis reactions provides crucial insights into the reaction mechanisms, particularly the competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. wikipedia.org

The structure of the acyl chloride, particularly the steric hindrance around the carbonyl group, plays a significant role in determining the dominant reaction pathway. In the case of sterically hindered acyl chlorides, such as those with a quaternary carbon adjacent to the carbonyl group like pivaloyl chloride (2,2-dimethylpropanoyl chloride), the bulky alkyl groups can influence the accessibility of the carbonyl carbon to the nucleophile. union.edu

Research on the solvolysis of various chloroformate esters, which are structurally related to acyl chlorides, has utilized the extended Grunwald-Winstein equation to correlate the specific rates of solvolysis with the solvent's nucleophilicity and ionizing power. nih.govsemanticscholar.org These studies have shown that for many acyl halides, the solvolysis proceeds through an addition-elimination (A-E) pathway, where the rate-determining step is the nucleophilic addition of the solvent to the carbonyl carbon. nih.gov However, for highly hindered derivatives, the possibility of an ionization mechanism (SN1-type) becomes more significant, especially in highly ionizing, non-nucleophilic solvents. nih.govsemanticscholar.org

SN1 vs. SN2 Pathways

The competition between the SN1 and SN2 pathways is a central theme in the solvolysis of acyl chlorides. wikipedia.orgmasterorganicchemistry.com

The SN2 pathway involves a single, concerted step where the nucleophile (solvent) attacks the electrophilic carbonyl carbon at the same time as the chloride leaving group departs. This process proceeds through a five-membered transition state. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the acyl chloride and the nucleophile (the solvent). masterorganicchemistry.com Steric hindrance around the carbonyl carbon significantly impedes the backside attack of the nucleophile, making the SN2 pathway less favorable for bulky acyl chlorides. masterorganicchemistry.com For many acyl chlorides and chloroformates, a bimolecular process, often described as an addition-elimination mechanism, is observed. nih.gov

The SN1 pathway , in contrast, is a two-step process. The first and rate-determining step is the slow ionization of the acyl chloride to form a planar acylium ion intermediate and a chloride ion. masterorganicchemistry.com The second step is the rapid attack of the nucleophilic solvent on the highly reactive acylium ion. The rate of the SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com This pathway is favored by substrates that can form stable carbocation intermediates. masterorganicchemistry.comvedantu.com For acyl chlorides, the stability of the resulting acylium ion is a key factor. Bulky alkyl groups, like the t-butyl group in pivaloyl chloride, can stabilize the positive charge on the acylium ion through hyperconjugation and inductive effects, thus favoring the SN1 mechanism. Solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols, also promote the SN1 pathway by stabilizing the charged intermediates. nih.govsemanticscholar.org

For sterically hindered acyl chlorides analogous to this compound, the reaction mechanism is often a borderline case and can be highly dependent on the solvent. In nucleophilic solvents, a bimolecular (SN2-like) addition-elimination mechanism may dominate. However, in highly ionizing, non-nucleophilic solvents, the SN1 pathway involving the formation of an acylium ion becomes more probable. nih.govsemanticscholar.org

Kinetic and Thermodynamic Aspects of Reactions

Kinetic studies of chemical reactions provide quantitative information about the reaction rates, while thermodynamic studies offer insights into the energy changes that occur during the reaction. For the reactions of this compound, both aspects are crucial for a complete understanding of its reactivity.

Kinetic Studies: The rate of a reaction is described by a rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. doubtnut.com For the solvolysis of an acyl chloride, the reaction order can help elucidate the mechanism. A first-order rate law, where the rate depends only on the concentration of the acyl chloride, is indicative of an SN1 mechanism. masterorganicchemistry.com A second-order rate law, with the rate depending on the concentrations of both the acyl chloride and the nucleophilic solvent, suggests an SN2 mechanism. union.edu

Kinetic data for the saponification of a sterically hindered ester, secondary-butyl pivaloate, showed the reaction to be second order at lower temperatures. union.edu The rate constants for this reaction were determined at different temperatures, allowing for the calculation of the activation energy. union.edu It is expected that kinetic studies of this compound would similarly allow for the determination of the rate law and rate constants under various conditions.

Thermodynamic Aspects: The thermodynamic parameters of a reaction, including the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined from the temperature dependence of the reaction rate constants (using the Arrhenius and Eyring equations). samipubco.com

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. For sterically hindered molecules, the activation energy can be influenced by the need to overcome steric repulsion in the transition state. union.edu

Enthalpy of Activation (ΔH‡): This represents the change in heat content in going from the reactants to the transition state. A positive ΔH‡ indicates an endothermic activation process. samipubco.com

Entropy of Activation (ΔS‡): This parameter reflects the change in randomness or disorder in forming the transition state. A negative ΔS‡ suggests a more ordered transition state than the reactants, which is typical for associative (SN2) mechanisms where two molecules combine. researchgate.net Conversely, a positive or near-zero ΔS‡ can be indicative of a dissociative (SN1) mechanism where a molecule breaks apart.

Gibbs Free Energy of Activation (ΔG‡): This parameter combines the enthalpy and entropy effects and is directly related to the reaction rate.

The table below presents hypothetical, yet plausible, kinetic and thermodynamic data for the solvolysis of this compound in two different solvents, illustrating the expected trends based on studies of related compounds. union.edusamipubco.com

| Solvent | Mechanism | Rate Constant (k) at 298 K (s⁻¹) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|---|---|

| 80% Ethanol (B145695)/Water | SN2-like (Addition-Elimination) | 1.5 x 10⁻⁴ | 65 | 62.5 | -90 | 89.3 |

| 97% TFE/Water | SN1-like (Ionization) | 3.0 x 10⁻³ | 80 | 77.5 | -15 | 82.0 |

Applications of 2,2 Dimethyloctanoyl Chloride in Organic Synthesis

Role as a Key Acylating Agent

Acyl chlorides are among the most reactive derivatives of carboxylic acids and are widely used as acylating agents. An acylating agent is a reagent that introduces an acyl group (R-C=O) into a molecule. The high reactivity of 2,2-dimethyloctanoyl chloride stems from the electronic properties of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. Furthermore, the chloride ion is an excellent leaving group, which facilitates nucleophilic substitution reactions.

The primary mechanism for its action is nucleophilic acyl substitution. libretexts.orgsavemyexams.com A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion. libretexts.orgchemguide.co.uk This process allows the 2,2-dimethyloctanoyl group to be efficiently transferred to various nucleophiles, including alcohols, amines, and aromatic rings. ebsco.com The presence of two methyl groups on the carbon atom alpha to the carbonyl group introduces significant steric hindrance, which can influence the reaction rates and selectivity compared to unhindered acyl chlorides.

Synthesis of Carbonyl Compounds

This compound serves as a valuable precursor for the synthesis of other carbonyl compounds, namely ketones and aldehydes.

Ketone Synthesis (e.g., via Friedel-Crafts Acylation, Organometallic Reagents)

The synthesis of ketones using this compound can be effectively achieved through several established methods, most notably Friedel-Crafts acylation and reactions with specific organometallic reagents.

Friedel-Crafts Acylation: This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl chloride, using a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). ebsco.combyjus.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring to form an aryl ketone. sigmaaldrich.combyjus.commasterorganicchemistry.com Using this compound in a Friedel-Crafts reaction allows for the attachment of the 2,2-dimethyloctanoyl group to an aromatic substrate. organic-chemistry.org A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents further acylation reactions. organic-chemistry.org

Organometallic Reagents: While highly reactive organometallic reagents like Grignard reagents typically react with acyl chlorides to produce tertiary alcohols, certain less reactive organometallics can be used to synthesize ketones. chemistrysteps.com Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for this transformation. chemistrysteps.comlibretexts.org These reagents are "softer" nucleophiles and are less reactive towards the ketone product than the starting acyl chloride, thus preventing the second addition that leads to alcohol formation. chemistrysteps.com Therefore, reacting this compound with a suitable lithium dialkylcuprate provides a direct route to unsymmetrical ketones. organic-chemistry.org

| Method | Reactant | Key Reagents | Product Type | General Principle |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic Ring (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | Electrophilic aromatic substitution via an acylium ion intermediate. byjus.com |

| Organocuprate Coupling | Lithium Dialkylcuprate (R₂CuLi) | None | Unsymmetrical Ketone | Nucleophilic acyl substitution with a soft organometallic reagent that stops at the ketone stage. chemistrysteps.com |

Aldehyde Synthesis

The conversion of an acyl chloride to an aldehyde requires a partial reduction. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the acyl chloride all the way to a primary alcohol. Therefore, less reactive, sterically hindered hydride reagents are necessary to stop the reaction at the aldehyde stage. libretexts.orglibretexts.org

A common reagent for this purpose is lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃. libretexts.orglibretexts.org This reagent is a milder reducing agent than LiAlH₄. When this compound is treated with LiAlH(O-t-Bu)₃, typically at low temperatures such as -78 °C, the corresponding 2,2-dimethyloctanal (B14075790) is formed. libretexts.orglibretexts.org Other methods, such as the Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst) or using hydrosilanes with a palladium catalyst, are also general procedures for converting acyl chlorides to aldehydes. organic-chemistry.org

Formation of Esters and Anhydrides

The high reactivity of this compound makes it an excellent starting material for the synthesis of esters and acid anhydrides.

Ester Synthesis: Esters are readily formed by the reaction of this compound with alcohols or phenols. ebsco.combyjus.com This reaction, often called alcoholysis, is a nucleophilic acyl substitution where the alcohol acts as the nucleophile. chemguide.co.uk The reaction is typically rapid and exothermic, often performed in the presence of a weak base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct. operachem.comlibretexts.org This method is generally more efficient than Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions and is often a reversible process. byjus.comlibretexts.org

Anhydride Synthesis: Acid anhydrides can be prepared by reacting an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orglibretexts.orgopenstax.org When this compound is treated with the sodium salt of a carboxylic acid (a carboxylate), a nucleophilic acyl substitution occurs, yielding a mixed or symmetrical anhydride. khanacademy.org Alternatively, the reaction with a carboxylic acid in the presence of a base like pyridine also yields the corresponding anhydride. libretexts.org

Amide and Peptide Bond Formation

The reaction of acyl chlorides with amines is a fundamental method for forming C-N bonds, leading to the synthesis of amides.

Synthesis of Substituted Amides

This compound reacts readily with primary and secondary amines to produce N-substituted amides. savemyexams.comlibretexts.org The reaction is a robust and widely used condensation reaction where the amine's lone pair of electrons acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. savemyexams.comnih.gov This is followed by the elimination of a molecule of HCl. savemyexams.com Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to act as a base, neutralizing the HCl byproduct to form an ammonium (B1175870) salt. savemyexams.com Alternatively, an external non-nucleophilic base like triethylamine (B128534) or pyridine can be used. nih.gov Research has shown the use of this compound in the synthesis of novel mono-amide functional monomers and other substituted amide derivatives. researchgate.net

| Amine Type | Example Amine | Product | General Reaction Conditions |

|---|---|---|---|

| Primary Amine (R'NH₂) | Methylamine (CH₃NH₂) | N-methyl-2,2-dimethyloctanamide | Reaction with at least 2 equivalents of the amine, or 1 equivalent of amine and a non-nucleophilic base (e.g., pyridine). savemyexams.com |

| Secondary Amine (R'R''NH) | Dimethylamine ((CH₃)₂NH) | N,N-dimethyl-2,2-dimethyloctanamide | Reaction with at least 2 equivalents of the amine, or 1 equivalent of amine and a non-nucleophilic base. ebsco.com |

| Functionalized Amines | (4-aminomethyl-phenyl)-dimethyl-amine | Substituted N-benzyl amides | Amine and triethylamine (Et₃N) in a solvent like CH₂Cl₂. nih.gov |

Incorporation into Nitrogen-Containing Heterocycles

While specific literature detailing the use of this compound for the de novo synthesis of heterocyclic rings is not extensively documented, its role in the functionalization of existing nitrogen-containing heterocycles is well-established based on the principles of acylation. Nitrogen heterocycles are foundational scaffolds in pharmaceuticals and agrochemicals. rsc.orgwits.ac.za The modification of these scaffolds by introducing acyl groups can significantly alter their biological activity. wits.ac.za

The primary mechanism for incorporation is the N-acylation of a nitrogen atom within the heterocyclic ring. This reaction is a standard nucleophilic acyl substitution where the nitrogen atom of the heterocycle attacks the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride leaving group and the formation of a stable amide bond. This process is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

This strategy is applicable to a wide range of nitrogen heterocycles, including but not limited to pyridines, pyrimidines, imidazoles, and indoles. wits.ac.za The introduction of the bulky 2,2-dimethyloctanoyl group can serve several purposes:

Increased Lipophilicity: The long alkyl chain enhances the molecule's solubility in nonpolar environments, which can be crucial for penetrating biological membranes.

Steric Shielding: The gem-dimethyl group provides significant steric hindrance around the amide bond, which can protect it from enzymatic cleavage and influence the molecule's conformational preferences.

Modulation of Biological Activity: Altering the substitution pattern on the heterocyclic nitrogen can fine-tune the molecule's interaction with biological targets.

Interactive Table: N-Acylation of Heterocyclic Amines

| Substrate (Heterocycle) | Reagent | Product | Typical Conditions | Purpose of Acylation |

| Piperidine | This compound | 1-(2,2-Dimethyloctanoyl)piperidine | Et3N, CH2Cl2, 0 °C to rt | Introduce lipophilic side-chain |

| Aniline | This compound | N-Phenyl-2,2-dimethyloctanamide | Pyridine, THF, rt | Precursor for further synthesis |

| Indole (B1671886) | This compound | 1-(2,2-Dimethyloctanoyl)indole | NaH, DMF, 0 °C to rt | Functionalize the indole nitrogen |

**4.5. Derivatization Strategies for Complex Molecular Architectures

The derivatization of complex molecules with the 2,2-dimethyloctanoyl moiety is a key strategy for modifying their physicochemical and biological properties. Acyl chlorides are potent electrophiles used for creating esters from alcohols, amides from amines, and ketones via Friedel-Crafts acylation of arenes. organic-chemistry.orgorganic-chemistry.org

Scaffold modification involves the chemical transformation of a core molecular structure to enhance its properties or add new functionality. Using this compound to acylate nucleophilic functional groups (e.g., -NH2, -OH) on a complex scaffold is a direct method for functional group introduction. mdpi.com This approach is common in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

For example, in the modification of natural products or their synthetic analogs, which often possess multiple hydroxyl or amino groups, this compound can be used to selectively or exhaustively acylate these positions. mdpi.com This modification significantly increases the molecule's lipophilicity due to the C8 alkyl chain and introduces a sterically demanding group near the point of attachment. This can influence how the molecule binds to a target protein or enzyme, potentially leading to enhanced potency or altered selectivity. The reaction is a straightforward nucleophilic acyl substitution, typically performed in an aprotic solvent with a base to scavenge the HCl generated. mdpi.com

Interactive Table: Scaffold Modification via Acylation

| Scaffold Type | Functional Group | Reagent | Product Type | Effect of Modification |

| Peptide | N-terminal amine (-NH2) | This compound | N-Acylated Peptide | Increased lipophilicity, potential for enhanced cell permeability |

| Polyol (e.g., a sugar) | Primary hydroxyl (-OH) | This compound | Ester | Blocks a reactive site, increases non-polarity |

| Aromatic Amine | Amino group (-NH2) | This compound | Amide | Modulates basicity, introduces bulky substituent |

This compound is an ideal reagent for the systematic synthesis of analogs and derivatives from a common precursor. A typical synthetic pathway involves a core molecule with one or more reactive sites that can be functionalized. By using different acyl chlorides, including this compound, a series of analogs with varied acyl chains can be produced, allowing for a detailed exploration of the impact of the acyl group's size, shape, and lipophilicity.

A representative synthetic strategy can be seen in the derivatization of poly-functionalized molecules like glycosides. mdpi.com A common precursor, such as methyl β-D-galactopyranoside, can first be selectively acylated at its most reactive primary hydroxyl group with one type of acyl chloride. Subsequently, the remaining secondary hydroxyl groups can be acylated using a different acyl chloride, such as this compound. This stepwise approach allows for the creation of precisely defined, complex derivatives.

Illustrative Synthetic Pathway for a Derivative:

Starting Material: A complex molecule with multiple nucleophilic sites (e.g., a diol-amine).

Protection (Optional): Selective protection of one or more functional groups to direct the acylation to a specific site.

Acylation: Reaction of the unprotected nucleophile (e.g., an amine) with this compound in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) to form an amide.

Deprotection (Optional): Removal of the protecting groups.

Further Derivatization: The newly exposed functional groups can be reacted with other reagents to complete the synthesis of the final analog.

This modular approach is highly effective for generating a diverse library of compounds from a single, advanced intermediate, facilitating efficient drug discovery and material science development. mdpi.comnih.gov

Derivatives and Structural Analogues of 2,2 Dimethyloctanoyl Chloride

Synthesis and Characterization of Covalently Modified Derivatives

2,2-Dimethyloctanoyl chloride, as a branched-chain acyl chloride, is a reactive compound used in organic synthesis to introduce the 2,2-dimethyloctanoyl group into other molecules. chemistrysteps.comwikipedia.org This process, known as acylation, results in the formation of covalently modified derivatives such as esters, amides, and anhydrides. The high reactivity of the acyl chloride functional group facilitates nucleophilic acyl substitution reactions with a wide range of nucleophiles. chemistrysteps.com

The synthesis of these derivatives typically involves reacting this compound with a suitable nucleophile. For instance:

Esters are formed by reaction with alcohols.

Amides are synthesized by reaction with primary or secondary amines.

Anhydrides can be prepared by reacting the acyl chloride with a carboxylate salt. chemistrysteps.com

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For example, the formation of an ester derivative from the acyl chloride would be confirmed by the disappearance of the C-Cl stretch and the appearance of a C-O stretch, alongside the characteristic C=O carbonyl stretch.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, which helps to confirm its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

The covalent modification of molecules with moieties like this compound can be used to alter the properties of the parent molecule, a strategy employed in various fields of chemical research. nih.gov

Examination of Closely Related Branched-Chain Acyl Chlorides

The chemical behavior of this compound can be better understood by comparing it with its structural analogues. These comparisons highlight the influence of factors like chain length and the position of branching on the molecule's properties.

Comparative Studies with 2,2-Dimethyldecanoyl Chloride

2,2-Dimethyldecanoyl chloride is a close structural analogue of this compound, differing only by the addition of two methylene (-CH₂) groups to the alkyl chain. This seemingly minor difference in structure leads to predictable variations in their physical and chemical properties.

| Property | This compound | 2,2-Dimethyldecanoyl Chloride | Rationale for Difference |

| Molecular Weight | 190.70 g/mol | 218.75 g/mol | Longer carbon chain in the decanoyl derivative. |

| Boiling Point | Lower | Higher | Increased van der Waals forces due to the larger molecular size and surface area. learncbse.in |

| Reactivity | Slightly Higher | Slightly Lower | The longer alkyl chain in the decanoyl derivative may exert a minor increase in steric hindrance around the reactive acyl chloride group, although this effect is generally minimal for linear chain extensions. |

The primary difference between these two compounds lies in their physical properties, which are directly related to molecular size. The longer carbon chain in 2,2-dimethyldecanoyl chloride results in stronger intermolecular van der Waals forces, leading to a higher boiling point compared to this compound. learncbse.in Their chemical reactivity is expected to be very similar, as the reactive center (the acyl chloride group) and the steric environment immediately surrounding it (the two methyl groups at the alpha-carbon) are identical.

Analysis of Shorter and Longer Chain Analogues (e.g., 2,2-Dimethylpropanoyl chloride, 7,7-Dimethyloctanoyl chloride)

A broader understanding can be gained by analyzing analogues with more significant structural differences, such as a much shorter chain or a different branching position.

2,2-Dimethylpropanoyl chloride (Pivaloyl chloride): This is a much shorter analogue and a widely used reagent in organic synthesis. wikipedia.org Its tert-butyl group creates significant steric hindrance around the carbonyl carbon. This steric bulk makes it less reactive than less hindered acyl chlorides in some reactions, a property that is often exploited for selective chemical transformations. learncbse.in

7,7-Dimethyloctanoyl chloride: This is an isomer of this compound. Here, the dimethyl branching is at the opposite end of the carbon chain from the acyl chloride group. In this case, the steric hindrance around the reactive carbonyl group is minimal and comparable to that of a straight-chain acyl chloride like octanoyl chloride. Consequently, its reactivity is expected to be higher than that of this compound, where the branching is directly adjacent to the reactive center.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Structural Feature |

| 2,2-Dimethylpropanoyl chloride | C₅H₉ClO | 120.58 | 105-106 | Branching at C2 (α-carbon) |

| This compound | C₁₀H₁₉ClO | 190.70 | Not available | Branching at C2 (α-carbon) |

| 7,7-Dimethyloctanoyl chloride | C₁₀H₁₉ClO | 190.70 | Not available | Branching at C7 (ω-1 carbon) |

Impact of Structural Modifications on Reactivity and Utility

Structural modifications, particularly the position and extent of alkyl branching, have a profound impact on the reactivity and utility of acyl chlorides.

The primary factor influencing the reactivity of these compounds is steric hindrance . learncbse.in In this compound, the two methyl groups on the alpha-carbon (the carbon adjacent to the carbonyl group) create a sterically congested environment. This bulkiness impedes the approach of nucleophiles to the electrophilic carbonyl carbon. As a result, this compound is less reactive than its straight-chain isomer, n-octanoyl chloride, and also less reactive than its isomer 7,7-dimethyloctanoyl chloride, where the branching is far from the reactive site.

This modulation of reactivity is a key aspect of their utility in chemical synthesis.

High Steric Hindrance (e.g., 2,2-Dimethylpropanoyl chloride, this compound): The bulky nature of the 2,2-dimethylacyl group (the "pivaloyl" group in the case of the propanoyl analogue) makes it useful as a protective group for alcohols and amines. The resulting esters and amides are often more stable and resistant to hydrolysis than those formed from less hindered acyl chlorides. The steric bulk can also direct the outcome of a reaction by blocking certain reaction sites, leading to higher selectivity.

Low Steric Hindrance (e.g., 7,7-Dimethyloctanoyl chloride): With the branching far from the acyl chloride, the reactivity is similar to that of unbranched acyl chlorides. These compounds are used when the primary goal is simply to introduce a long, branched alkyl chain into a molecule without significantly slowing down the acylation reaction.

Advanced Analytical Techniques for Characterization of Reactions Involving 2,2 Dimethyloctanoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. nih.gov By analyzing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can piece together the molecular framework of reaction products derived from 2,2-Dimethyloctanoyl chloride.

When this compound undergoes a reaction, for instance, an esterification with an alcohol (R-OH) or an amidation with an amine (R-NH₂), the acyl chloride moiety is converted into a new functional group. This transformation results in significant changes in the NMR spectrum, which can be used to confirm the reaction's success and elucidate the product's structure. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. In a typical product of a reaction with this compound, the characteristic signals of the 2,2-dimethyloctanoyl group can be identified. The two geminal methyl groups at the C2 position are magnetically equivalent and appear as a sharp singlet, typically in the range of 1.2-1.4 ppm. libretexts.org The long alkyl chain (C3 to C7) will produce a series of overlapping multiplets between approximately 1.2 and 1.6 ppm. The terminal methyl group (C8) will appear as a triplet around 0.9 ppm. libretexts.org The absence of the highly reactive acyl chloride group and the appearance of new signals corresponding to the attached alcohol or amine moiety confirm the formation of the desired product. For example, in an ester, new signals for the protons on the carbon adjacent to the ester oxygen would appear downfield. csustan.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edu The chemical shift of each carbon provides insight into its functional group and electronic environment. libretexts.org For a product derived from this compound, the carbonyl carbon (C=O) is particularly diagnostic, appearing significantly downfield in the 170-185 ppm range for esters and amides. libretexts.org The quaternary carbon at the C2 position would be found around 35-45 ppm, while the two equivalent methyl carbons at C2 would resonate at approximately 25 ppm. ucl.ac.uk The carbons of the hexyl chain would appear in the typical alkane region of 14-32 ppm. ucl.ac.uk

The following table provides predicted NMR data for a hypothetical product, ethyl 2,2-dimethyloctanoate, formed from the reaction of this compound and ethanol (B145695).

Interactive Table 1: Predicted NMR Data for Ethyl 2,2-dimethyloctanoate This table is based on typical chemical shift values for analogous structures. Actual values may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~175 |

| O-CH₂ -CH₃ | ~4.1 (quartet) | ~60 |

| Quaternary C (CH₃)₂ | - | ~42 |

| CH₂ chain (C3-C7) | ~1.2-1.6 (multiplets) | ~23-32 |

| Geminal CH₃ (on C2) | ~1.3 (singlet) | ~25 |

| Terminal CH₃ (on C8) | ~0.9 (triplet) | ~14 |

| O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity between protons and carbons, confirming the complete structure of the product. researchgate.net

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In the context of reactions with this compound, MS is invaluable for confirming the identity of the product and monitoring the disappearance of the starting material.

Upon completion of a reaction, the product can be analyzed by MS. The spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which corresponds to the molecular weight of the newly formed compound. For example, if this compound (M.W. 190.71 g/mol ) reacts with ethanol (M.W. 46.07 g/mol ) to form ethyl 2,2-dimethyloctanoate, the expected product will have a molecular weight of 200.34 g/mol . The detection of a peak at m/z 200 (or 201 for the [M+H]⁺ ion) would provide strong evidence for the successful formation of the ester.

Furthermore, the fragmentation pattern provides a structural fingerprint. Under electron impact (EI) ionization, the molecular ion fragments in predictable ways. For long-chain esters or amides derived from this compound, characteristic fragmentation includes:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Loss of Alkoxy/Alkylamino Group: Cleavage of the bond between the carbonyl carbon and the heteroatom.

The mass spectrum of this compound itself would be characterized by the presence of two molecular ion peaks corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. jove.com The disappearance of this isotopic pattern in the reaction mixture is a clear indicator of the consumption of the starting material.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for Ethyl 2,2-dimethyloctanoate

| m/z Value | Possible Fragment Identity | Fragmentation Process |

|---|---|---|

| 200 | [M]⁺ | Molecular Ion |

| 157 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical |

| 155 | [M - CH₃CH₂OH + H]⁺ | McLafferty rearrangement (loss of ethene) followed by H rearrangement |

| 129 | [C₈H₁₇CO]⁺ | Acylium ion |

| 57 | [C₄H₉]⁺ | Butyl cation (from cleavage of the hexyl chain) |

Chromatographic Methods for Purity and Reaction Progression (e.g., TLC, HPLC, GC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov These methods are essential for monitoring the progress of a reaction, determining the purity of the final product, and isolating the desired compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive qualitative technique used to monitor reaction progress. A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. This compound is a relatively nonpolar compound, while its products (e.g., esters or amides) will have different polarities. The corresponding carboxylic acid, a common impurity or hydrolysis product, is significantly more polar. By comparing the spots of the reaction mixture to the starting material, one can visualize the consumption of the reactant and the formation of the product. researchgate.net For an esterification reaction, a typical solvent system might be a mixture of hexane (B92381) and ethyl acetate. mdpi.com The less polar ester product will have a higher Rf value (travel further up the plate) than the more polar carboxylic acid impurity. researchgate.net Because acyl chlorides can react with the silica gel, it is often more practical to spot a quenched sample (e.g., by adding a drop of methanol (B129727) to convert the acyl chloride to a stable methyl ester) for analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative and qualitative technique. For reactions involving acyl chlorides, which are sensitive to water, normal-phase HPLC is often preferred over the more common reversed-phase HPLC. americanpharmaceuticalreview.com A normal-phase setup using a non-polar mobile phase (e.g., hexane/ethyl acetate) and a polar stationary phase (e.g., silica) can effectively separate the acyl chloride starting material from its products and impurities. americanpharmaceuticalreview.com By integrating the peak areas, the purity of the product can be accurately determined. For acyl chlorides that are less sensitive or have been derivatized, reversed-phase HPLC can also be employed. google.com

Gas Chromatography (GC): GC is ideal for separating and analyzing volatile compounds. sfu.ca this compound and its common derivatives like esters are sufficiently volatile for GC analysis. The technique is often coupled with a mass spectrometer (GC-MS), providing both separation and identification. nih.gov A GC method would involve injecting the sample onto a column with a specific stationary phase (e.g., a polar cyanopropyl or non-polar polydimethylsiloxane (B3030410) column). csic.es The components of the mixture travel through the column at different rates depending on their boiling points and interaction with the stationary phase, resulting in separation. internationaloliveoil.org The retention time is used for identification, and the peak area for quantification. This is particularly useful for assessing the purity of the final product and detecting any volatile side products.

Interactive Table 3: Example Chromatographic Conditions

| Method | Stationary Phase | Mobile Phase / Carrier Gas | Application |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | Monitoring conversion of acyl chloride to ester |

| HPLC (Normal Phase) | Silica or Diol Column | Hexane/Isopropanol Gradient | Purity assessment of product, separation from starting material and acid impurity |

| GC | Capillary Column (e.g., SP-2560 or DB-5) | Helium or Hydrogen | Quantifying product purity and volatile impurities |

Spectroscopic Analysis of Reaction Intermediates

While the previously mentioned techniques are excellent for analyzing starting materials and final products, understanding a reaction mechanism often requires the detection and characterization of transient intermediates. Reactions involving acyl chlorides, such as Friedel-Crafts acylation, proceed through highly reactive intermediates like acylium ions. wikipedia.org

In-situ Spectroscopy: Techniques like in-situ Infrared (IR) and Raman spectroscopy are particularly powerful for this purpose, as they allow for the monitoring of the reaction mixture in real-time without disturbing the system. psu.edunih.gov In a Friedel-Crafts acylation using this compound and a Lewis acid catalyst (e.g., AlCl₃), the first step is the formation of a complex between the acyl chloride and the Lewis acid. This is followed by the formation of the key electrophile, the 2,2-dimethyloctanoyl acylium ion. wikipedia.org

This acylium ion (R-C≡O⁺) has a very strong and characteristic absorption band in the IR and Raman spectra due to the C≡O triple bond stretch. This band appears at a much higher frequency (typically ~2200-2300 cm⁻¹) than a standard carbonyl (C=O) stretch (1650-1850 cm⁻¹). wikipedia.orgnih.gov The observation of a transient peak in this region provides direct evidence for the formation of the acylium ion intermediate. psu.edubeilstein-journals.org

UV-Vis Spectroscopy: In some cases, particularly in the formation of colored complexes or intermediates like Wheland intermediates (sigma complexes) in Friedel-Crafts reactions, UV-Visible (UV-Vis) spectroscopy can be used. marquette.edu The formation of the cationic sigma-adduct during the attack of the acylium ion on an aromatic ring can lead to a new, strong absorption in the UV-Vis spectrum, which can be monitored to study the kinetics of the reaction. marquette.eduresearchgate.net

The combination of these spectroscopic methods provides a detailed picture of the reaction pathway, confirming the identity of not just the final destination of the reaction, but also the key signposts along the way.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. mdpi.comnih.gov These studies involve solving the Schrödinger equation for the molecule to determine its electronic structure, which in turn governs its reactivity. mdpi.com Key aspects that would be investigated for 2,2-dimethyloctanoyl chloride include:

Molecular Orbital Analysis: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the electron-withdrawing nature of the chlorine and oxygen atoms in the acyl chloride group would create a significant partial positive charge on the carbonyl carbon, making it a primary site for nucleophilic attack.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution and are invaluable for predicting how the molecule will interact with other species. als-journal.com

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques allow for the dynamic exploration of chemical reactions, providing a deeper understanding of reaction mechanisms. walisongo.ac.idnih.gov

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. youtube.com Characterizing the transition state is crucial for understanding the reaction's kinetics. nih.govchemrxiv.orgnih.gov For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can:

Locate Transition State Geometries: Algorithms can identify the specific geometry of the transition state structure.

Vibrational Frequency Analysis: A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Energy Profiles of Reactions

An energy profile, or reaction coordinate diagram, plots the change in potential energy as a reaction progresses from reactants to products. youtube.com These profiles provide valuable thermodynamic and kinetic information. arxiv.org For a typical reaction of this compound, the energy profile would show:

The relative energies of the reactants, intermediates, transition states, and products.

The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur and is a determinant of the reaction rate.

Below is a hypothetical energy profile for a two-step reaction of this compound, illustrating these concepts.

| Reaction Coordinate | Potential Energy (kJ/mol) | Species |

| Reactants | 0 | This compound + Nucleophile |

| Transition State 1 | 80 | [Transition State 1] |

| Intermediate | 40 | Tetrahedral Intermediate |

| Transition State 2 | 95 | [Transition State 2] |

| Products | -20 | Product + Chloride |

Prediction of Selectivity and Yields

Computational models are increasingly used to predict the outcomes of chemical reactions, including selectivity and yield. nih.govarxiv.orgrsc.org This is particularly relevant when multiple reaction pathways are possible. For a sterically hindered molecule like this compound, computational methods can help predict:

Regioselectivity: In cases where a reagent could attack different sites on the molecule.

Stereoselectivity: Predicting the formation of a specific stereoisomer.

Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for yield prediction. nih.govsemanticscholar.orgchemrxiv.org These models can learn complex relationships between reactants, reagents, and reaction conditions to forecast the yield of a particular product.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in chemistry and physics for investigating the electronic structure of many-body systems. als-journal.comnih.gov It has proven to be a versatile and accurate tool for studying a wide range of chemical phenomena. mdpi.comrsc.org For this compound, DFT could be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for structural validation.

Investigate Reaction Mechanisms: DFT is extensively used to calculate the energies of reactants, products, and transition states to elucidate reaction pathways and barriers. researchgate.net The accuracy of DFT calculations allows for reliable predictions of reaction kinetics and thermodynamics. nih.gov

The following table summarizes some key properties of this compound that can be computed using DFT.

| Property | Description |

| Molecular Formula | C10H19ClO |

| Molecular Weight | 190.71 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17701-32-5 |

Patent Landscape and Industrial Relevance of 2,2 Dimethyloctanoyl Chloride

Overview of Patented Synthetic Processes

The synthesis of acyl chlorides, including 2,2-Dimethyloctanoyl chloride, from their corresponding carboxylic acids is a fundamental transformation in organic chemistry, with numerous methodologies detailed in patent literature. While patents specifically naming this compound are not prevalent, the processes for its formation fall under well-established and broadly patented routes for converting carboxylic acids to acid chlorides. These methods primarily involve the use of specific chlorinating agents that react with the carboxylic acid to yield the desired acyl chloride, with byproducts that are typically easy to remove.

The most common reagents employed in these patented processes are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus-based chlorides like phosphorus trichloride (B1173362) (PCl₃). wikipedia.org The choice of reagent is often dictated by the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product.

Thionyl Chloride (SOCl₂) : This is a widely used reagent in both laboratory and industrial settings for the synthesis of acid chlorides. orgsyn.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture, simplifying purification. orgsyn.orgrochester.edu Patents often describe the use of a catalyst, such as dimethylformamide (DMF), to accelerate the reaction. wikipedia.org

Oxalyl Chloride ((COCl)₂) : Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is often preferred for small-scale preparations or for substrates sensitive to harsher conditions. wikipedia.org Its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, which facilitates an easy work-up. wikipedia.org

Phosphorus Trichloride (PCl₃) : This reagent is also effective for converting carboxylic acids to acid chlorides. One mole of PCl₃ can react with three moles of carboxylic acid, producing phosphorous acid (H₃PO₃) as a non-gaseous byproduct that needs to be separated from the product. wikipedia.orggoogle.com Related phosphorus pentachloride (PCl₅) can also be used. google.com

A patented method for producing acid chlorides with a low color number involves reacting the corresponding carboxylic acid with phosgene (B1210022) or thionyl chloride in the presence of a catalyst adduct, followed by the introduction of hydrogen chloride. justia.com

| Chlorinating Agent | Chemical Formula | Typical Byproducts | Key Advantages Noted in Patents |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Byproducts are gaseous, facilitating easy removal. orgsyn.orgjustia.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder, more selective reagent suitable for sensitive compounds. wikipedia.org |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ (phosphorous acid) | Effective, but requires separation of a non-gaseous byproduct. google.com |

| Phosgene | COCl₂ | CO₂, HCl (gaseous) | Cost-effective chlorinating agent with gaseous byproducts. justia.com |

Industrial-Scale Preparation and Optimization

The industrial-scale production of acid chlorides like this compound requires careful optimization of reaction conditions to ensure high yield, purity, safety, and cost-effectiveness. The transition from laboratory-scale batch processes to large-scale industrial production introduces challenges related to heat management, mass transfer, and handling of corrosive materials and byproducts. rochester.edu

Optimization strategies often focus on several key parameters:

Reaction Temperature: Controlling the temperature is crucial as the reactions are often exothermic. Inadequate heat dissipation can lead to side reactions and reduced product purity.

Reagent Stoichiometry: Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess increases costs and complicates purification. Precise control is necessary for an efficient process.

Catalyst Use: Catalysts like DMF are used to increase the reaction rate, but their concentration must be optimized to balance reaction speed with cost and potential side reactions.